2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-chloro-4-m ethoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-amino-substituted triazole core linked to a 3-(methylethoxy)phenyl group at position 5 and an acetamide moiety bearing a 3-chloro-4-methoxyphenyl substituent. The methylethoxy and chloro-methoxy groups contribute to its unique electronic and steric properties, which influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C20H22ClN5O3S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-12(2)29-15-6-4-5-13(9-15)19-24-25-20(26(19)22)30-11-18(27)23-14-7-8-17(28-3)16(21)10-14/h4-10,12H,11,22H2,1-3H3,(H,23,27) |
InChI Key |
KPIOZEJMNQDWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(methylethoxy)aniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the acylation of the triazole derivative with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of cancer and other diseases due to its cytotoxic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Core
The 4-amino group on the triazole ring distinguishes this compound from analogs like N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which lacks the amino group but includes a 4-methylphenyl substituent.
Other analogs, such as 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (), share the 4-amino-triazole core but differ in the alkoxy substituents (ethoxy vs. methylethoxy) and the acetamide’s aryl group (3-chloro-2-methylphenyl vs. 3-chloro-4-methoxyphenyl). These variations impact lipophilicity and pharmacokinetics .
Physicochemical Properties
The target compound’s lower predicted LogP compared to nitro-substituted analogs () suggests improved aqueous solubility, which is advantageous for oral bioavailability .
Key Research Findings
- Structure-Activity Relationship (SAR): The 4-amino group on the triazole is critical for binding to enzymatic targets (e.g., kinase inhibitors). Replacement with non-polar groups (e.g., methyl in ) reduces activity .
- Metabolic Stability : The methylethoxy group may confer resistance to oxidative metabolism compared to ethoxy or methoxy substituents, as seen in analogs like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () .
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazole derivatives. Its structure includes various functional groups that contribute to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H22ClN5O2S |
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | 2-{4-amino-5-(3-methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide |
| InChI Key | WVFZREUMIHFDGI-UHFFFAOYSA-N |
Structural Features
The compound features:
- A triazole ring , known for its diverse biological activities.
- An acetanilide moiety , which is often associated with analgesic and anti-inflammatory properties.
- Substituents such as methoxy and chloro groups that enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. The specific compound has shown effectiveness against various fungal strains due to its ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes.
Case Studies
- Fungal Inhibition : A study demonstrated that similar triazole compounds effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, suggesting potential applications in antifungal therapies.
- Bacterial Activity : Preliminary tests have indicated that the compound exhibits bactericidal activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : The triazole ring can bind to cytochrome P450 enzymes involved in sterol biosynthesis, disrupting cellular integrity in fungi.
- Signal Transduction Interference : The presence of amino and thio groups may interfere with intracellular signaling pathways essential for microbial growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Fluconazole | Triazole antifungal | Broad-spectrum antifungal |
| Voriconazole | Triazole antifungal | Effective against resistant strains |
| Trazodone | Triazole antidepressant | Antidepressant |
The uniqueness of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-chloro-4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confers distinct chemical and biological properties compared to these similar compounds.
Synthesis and Application
The synthesis of this compound typically involves multi-step reactions starting from quinazoline derivatives and chloroacetyl chloride. The integration of the triazole ring is achieved through reactions with thiols under basic conditions.
Pharmacological Studies
Recent pharmacological studies have focused on:
- Evaluating the compound's efficacy in vivo using animal models for fungal infections.
- Assessing cytotoxicity against human cell lines to ensure safety profiles for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
